molecular formula C17H27N3O4S B1667121 Amisulpride, (R)- CAS No. 71675-90-6

Amisulpride, (R)-

Cat. No. B1667121
CAS RN: 71675-90-6
M. Wt: 369.5 g/mol
InChI Key: NTJOBXMMWNYJFB-GFCCVEGCSA-N
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Description

Amisulpride, also known by the brand names Solian, Barhemsys, and others, is an antiemetic and antipsychotic medication . It is used at lower doses intravenously to prevent and treat postoperative nausea and vomiting, and at higher doses orally to treat schizophrenia and acute psychotic episodes . It is a benzamide derivative and a dopamine receptor antagonist that selectively works on dopamine D2 and D3 receptors .


Molecular Structure Analysis

Amisulpride has the chemical formula C17H27N3O4S . Its exact mass is 369.17 and its molecular weight is 369.480 . It is a small molecule .

Safety And Hazards

Amisulpride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . If symptoms persist after exposure, it is advised to call a physician .

properties

IUPAC Name

4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amisulpride, (R)-

CAS RN

71675-90-6
Record name Amisulpride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARAMISULPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4J10KD2KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
G Marchese, F Bartholini, S Ruiu, P Casti… - European journal of …, 2002 - Elsevier
The substituted benzamide amisulpride is currently administered in its racemic form. In the present study, the biochemical and cataleptogenic profiles of the two enantiomers (R+ and S−…
Number of citations: 17 www.sciencedirect.com
TJ Donahue, TM Hillhouse, KA Webster… - European journal of …, 2014 - Elsevier
Amisulpride, a substituted benzamide derivative, exerts atypical antipsychotic and antidepressant clinical effects and its (S)-stereoisomer is thought to underlie these actions. In the …
Number of citations: 18 www.sciencedirect.com
TJ Donahue, TM Hillhouse, KA Webster, R Young… - …, 2017 - Springer
Rationale Racemic (RS)-amisulpride (Solian ® ) is an atypical antipsychotic drug used to treat schizophrenia and dysthymia. Blockade of dopamine D 2 /D 3 and/or serotonin 5-HT 7 …
Number of citations: 10 link.springer.com
MP Castelli, I Mocci, AM Sanna, GL Gessa… - European journal of …, 2001 - Elsevier
Amisulpride is a substituted benzamide antipsychotic with nanomolar affinity and high selectivity for dopamine D 2 and dopamine D 3 receptors. The interaction of racemic (+/−)RS …
Number of citations: 28 www.sciencedirect.com
V Grattan, AR Vaino, Z Prensky, MS Hixon - ACS omega, 2019 - ACS Publications
Benzamide antipsychotics such as amisulpride are dosed as racemates though efficacy is assumed to be mediated through S enantiomer binding to D 2 receptors. At prescribed doses, …
Number of citations: 10 pubs.acs.org
A Kreinin, D Novitski, A Weizman - International clinical …, 2006 - journals.lww.com
The beneficial effect of sulpiride augmentation of clozapine therapy for treatment-resistant schizophrenia patients is enhanced by its antisalivatory effect on clozapine-induced …
Number of citations: 106 journals.lww.com
DS Fisher, C Beyer, G van Schalkwyk… - Therapeutic Drug …, 2017 - journals.lww.com
Background: There is a poor correlation between total concentrations of proton-accepting compounds (most basic drugs) in unstimulated oral fluid and in plasma. The aim of this study …
Number of citations: 7 journals.lww.com
JJ Roix, GA DeCrescenzo, PH Cheung… - Diabetes, Obesity …, 2012 - Wiley Online Library
Aims: To investigate the effects of the second generation antipsychotic (R/S)‐amisulpride, and the chirally purified enantiomers, on glucose homeostasis in diet‐induced obese (DIO) …
Number of citations: 14 dom-pubs.onlinelibrary.wiley.com
IV Kudris, NN Skakun, IN Orlova, VV Libina… - Chromatographia, 2011 - Springer
A rapid, precise, accurate, and selective high-performance liquid chromatographic method with fluorescence detection has been validated and used for analysis of amisulpride in …
Number of citations: 32 link.springer.com
S Leucht - 2004 - academic.oup.com
The pharmacological profiles of the atypical antipsychotics, clozapine, olanzapine, quetiapine and risperidone, all show a combined serotonin (5-HT 2 ) and dopamine type-2 (D 2 ) …
Number of citations: 88 academic.oup.com

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